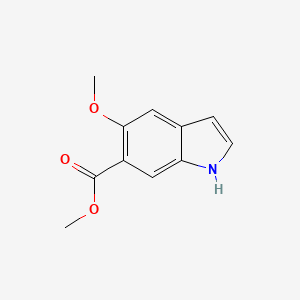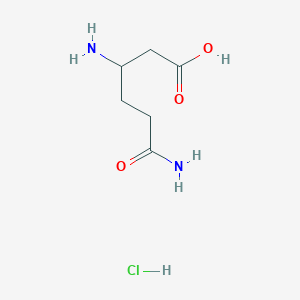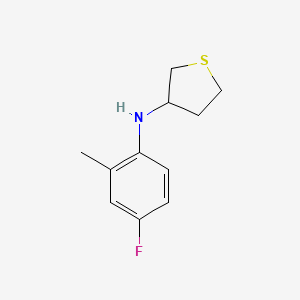
Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate is a quinazolinone derivative known for its diverse applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core with a carboxylate ester group at the 5-position and a keto group at the 4-position. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate typically involves the condensation of anthranilic acid derivatives with formamide or its equivalents, followed by cyclization and esterification reactions. One common method involves the reaction of 2-aminobenzoic acid with formamide to form the quinazolinone core, which is then esterified using methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-4,5-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinazoline derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinazoline-4,5-dicarboxylate derivatives.
Reduction: Hydroxyquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of fluorescent brightening agents and dyes
Wirkmechanismus
The mechanism of action of Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-5-carboxylate
- 2-Methyl-4-oxo-N-(4-oxo-2-phenyl substituted-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides
Comparison: Methyl 4-oxo-3,4-dihydroquinazoline-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials, making it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
methyl 4-oxo-3H-quinazoline-5-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-3-2-4-7-8(6)9(13)12-5-11-7/h2-5H,1H3,(H,11,12,13) |
InChI-Schlüssel |
LVLSSYQWOKAYPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C(=CC=C1)N=CNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Amino)butyl]phthalimide](/img/structure/B15093887.png)
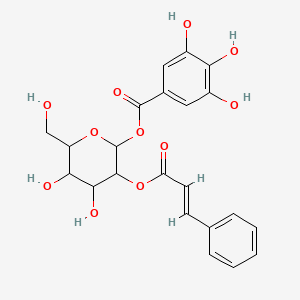
![2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B15093902.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B15093914.png)
![3-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide](/img/structure/B15093916.png)
![Tert-butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15093922.png)
![((3aR,5R,6R,6aS)-6-Fluoro-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanol](/img/structure/B15093923.png)
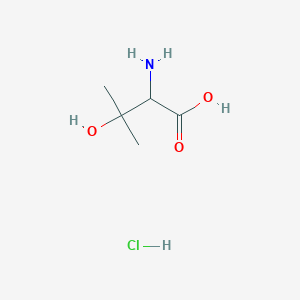
![Pregna-1,4-diene-3,20-dione,9-fluoro-11,21-dihydroxy-16,17-[[(R)-3-pyridinylmethylene]bis(oxy)]-,(11b,16a)-](/img/structure/B15093949.png)
![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene](/img/structure/B15093954.png)
![5-Amino-2-[[2-[[2-[[1-[2-[[4-amino-2-[[5-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B15093968.png)
